Welcome to the BenchChem Online Store!
molecular formula C11H21NO2 B1295930 Ethyl 3-(cyclohexylamino)propanoate CAS No. 6635-61-6

Ethyl 3-(cyclohexylamino)propanoate

Cat. No. B1295930
M. Wt: 199.29 g/mol
InChI Key: OWGDWHGNVVNSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728003B2

Procedure details

Cyclohexylamine (0.86 g, 8.7 mmol) and 3-chloro-propionic acid ethyl ester (1.18 g, 8.67 mmol) were combined neat and K2CO3 (1.2 g, 8.7 mmol) and a catalytic amount of tetrabutylammonium iodide (ca. 5 mg) was added. The mixture was heated at 80° C. overnight. The resulting mixture was then partitioned between water and dichloromethane. The organic layer was dried (MgSO4) and concentrated to afford 1.25 g (72%) of the title compound.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([O:10][C:11](=[O:15])[CH2:12][CH2:13]Cl)[CH3:9].C([O-])([O-])=O.[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:8]([O:10][C:11](=[O:15])[CH2:12][CH2:13][NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:9] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)OC(CCCl)=O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCNC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.